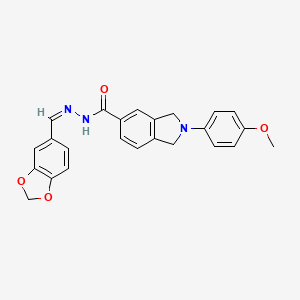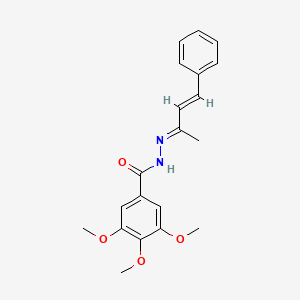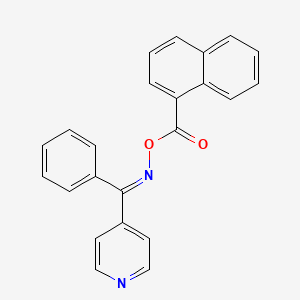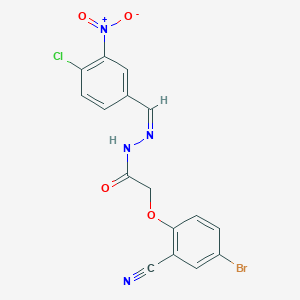
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(2,4-dimethoxybenzylidene)nicotinohydrazide, commonly referred to as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDMBH is a hydrazone derivative of nicotinic acid, and its synthesis method involves the condensation of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine.
Wirkmechanismus
BDMBH has been shown to act as a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HDAC inhibitors have been shown to improve cognitive function and reduce beta-amyloid plaque accumulation in Alzheimer's disease. BDMBH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDMBH has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of beta-amyloid plaque accumulation, and improvement of glucose uptake and insulin sensitivity. BDMBH has also been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDMBH in lab experiments is its potent inhibitory effect on HDAC enzymes, which makes it a promising candidate for cancer and Alzheimer's disease research. However, one of the limitations of using BDMBH is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for BDMBH research, including exploring its potential therapeutic applications in other diseases such as Parkinson's disease, multiple sclerosis, and Huntington's disease. Additionally, further research is needed to optimize the synthesis method of BDMBH to increase the yield and purity of the product. Finally, more studies are needed to investigate the pharmacokinetics and toxicity of BDMBH in vivo to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, BDMBH is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH acts as a potent inhibitor of HDAC enzymes and activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Despite its limited solubility in water, BDMBH has several advantages for lab experiments, including its potent inhibitory effect on HDAC enzymes. Further research is needed to explore the potential therapeutic applications of BDMBH in other diseases and optimize its synthesis method to increase the yield and purity of the product.
Synthesemethoden
The synthesis of BDMBH involves the reaction of 2,4-dimethoxybenzaldehyde with nicotinohydrazide in the presence of bromine. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of BDMBH has been optimized using different conditions such as solvent, temperature, and reaction time to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
BDMBH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. BDMBH has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDMBH has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. Additionally, BDMBH has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
5-bromo-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(14(6-13)22-2)8-18-19-15(20)11-5-12(16)9-17-7-11/h3-9H,1-2H3,(H,19,20)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJJSFZGSOYQO-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)





![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)